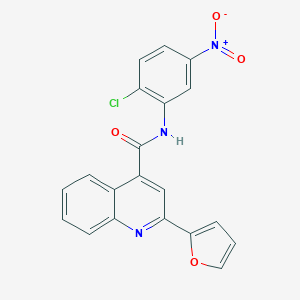![molecular formula C30H30N2O5S B330282 ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330282.png)
ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline moiety, a thiophene ring, and a cycloheptane ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the thiophene ring: The Gewald reaction is often used, involving the condensation of a ketone with elemental sulfur and a nitrile.
Cyclization: The cycloheptane ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases.
Coupling reactions: The final step involves coupling the quinoline and thiophene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the quinoline and thiophene moieties, using reagents like halogens or nitrating agents.
Cyclization: Further cyclization reactions can lead to the formation of more complex polycyclic structures
Scientific Research Applications
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: Due to its unique structure, it is explored for use in organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication process, or interact with enzymes, leading to inhibition of their activity. The compound may also modulate signal transduction pathways by binding to receptors on the cell surface .
Comparison with Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiophene derivatives: Compounds like suprofen and articaine, which are used as anti-inflammatory and anesthetic agents, respectively.
Cycloheptane derivatives: These include compounds like tropane alkaloids, which have significant pharmacological activities.
Properties
Molecular Formula |
C30H30N2O5S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O5S/c1-4-37-30(34)27-21-11-6-5-7-13-26(21)38-29(27)32-28(33)22-17-24(31-23-12-9-8-10-19(22)23)20-15-14-18(35-2)16-25(20)36-3/h8-10,12,14-17H,4-7,11,13H2,1-3H3,(H,32,33) |
InChI Key |
BPFZREWLLVBWDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE](/img/structure/B330199.png)
![N-[3-(NAPHTHALENE-1-AMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B330200.png)

![Isopropyl 6-methyl-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330204.png)
![DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B330205.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B330211.png)
![Methyl 5-[(dimethylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B330212.png)
![methyl 2-[(3-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330213.png)
![5-[(3-chloro-1-benzothien-2-yl)carbonyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B330216.png)
![Isopropyl 6-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330217.png)
![6-[5-(5-Chloro-2-methylphenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330219.png)
![N-(2-[5-(benzyloxy)-2-bromophenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-3,4,5-trimethoxybenzamide](/img/structure/B330220.png)
![N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B330221.png)
![2-{4-[(1-[4-(1-adamantyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B330224.png)
